N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 393586-01-1
VCID: VC5203605
InChI: InChI=1S/C30H22F4N6O3S2/c31-20-10-8-18(9-11-20)23-15-22(25-7-3-13-44-25)38-40(23)27(41)17-45-29-37-36-26(16-35-28(42)24-6-2-12-43-24)39(29)21-5-1-4-19(14-21)30(32,33)34/h1-14,23H,15-17H2,(H,35,42)
SMILES: C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F
Molecular Formula: C30H22F4N6O3S2
Molecular Weight: 654.66

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

CAS No.: 393586-01-1

Cat. No.: VC5203605

Molecular Formula: C30H22F4N6O3S2

Molecular Weight: 654.66

* For research use only. Not for human or veterinary use.

N-((5-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide - 393586-01-1

Specification

CAS No. 393586-01-1
Molecular Formula C30H22F4N6O3S2
Molecular Weight 654.66
IUPAC Name N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Standard InChI InChI=1S/C30H22F4N6O3S2/c31-20-10-8-18(9-11-20)23-15-22(25-7-3-13-44-25)38-40(23)27(41)17-45-29-37-36-26(16-35-28(42)24-6-2-12-43-24)39(29)21-5-1-4-19(14-21)30(32,33)34/h1-14,23H,15-17H2,(H,35,42)
Standard InChI Key SGONIGYNNKXCAD-UHFFFAOYSA-N
SMILES C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CO5)C6=CC=C(C=C6)F

Introduction

Structural Elucidation and Key Functional Motifs

The compound features a hybrid architecture combining pyrazole, triazole, thiophene, and furan rings with fluorinated and trifluoromethylphenyl substituents. Its systematic IUPAC name reflects the following structural components:

  • Pyrazole Core: A 4,5-dihydro-1H-pyrazole ring substituted at position 5 with a 4-fluorophenyl group and at position 3 with a thiophen-2-yl moiety. This scaffold is known for conformational rigidity and metabolic stability, often enhancing receptor binding affinity .

  • Triazole Linkage: A 4H-1,2,4-triazole ring at position 4 bearing a 3-(trifluoromethyl)phenyl group. Triazoles contribute to hydrogen bonding and π-π stacking interactions, critical for enzyme inhibition .

  • Thioether Bridge: A sulfur atom connects the pyrazole-derived oxoethyl group to the triazole ring, introducing flexibility and redox stability.

  • Furan Carboxamide: A furan-2-carboxamide group appended via a methylene linker to the triazole. Furan rings are electron-rich and participate in hydrophobic interactions, while the carboxamide enhances solubility .

Table 1: Key Structural Motifs and Their Pharmacophoric Roles

MotifRoleExample Analogues
4-FluorophenylEnhances lipophilicity & bioavailabilityFlutamide (antiandrogen)
TrifluoromethylphenylElectron-withdrawing, metabolic resistanceCelecoxib (COX-2 inhibitor)
ThiopheneAromatic stacking & π interactionsTiclopidine (antiplatelet)
Furan carboxamideHydrogen bonding & solubilityNitrofurantoin (antibacterial)

Synthetic Strategy and Challenges

The synthesis involves sequential heterocyclization and coupling reactions, as inferred from analogous protocols :

Pyrazole Formation

  • Knorr Pyrazole Synthesis: Condensation of 4-fluorophenyl hydrazine with α,β-unsaturated ketones yields the dihydropyrazole core. Thiophene-2-carbaldehyde introduces the thiophen-2-yl substituent via aldol addition .

  • Oxoethyl Thioether Formation: Reaction of the pyrazole with chloroacetyl chloride generates a reactive intermediate, which undergoes nucleophilic substitution with mercapto-triazole derivatives .

Triazole Functionalization

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A 3-(trifluoromethyl)phenyl azide reacts with propargylamine-modified intermediates to install the triazole ring .

  • Methylation and Carboxamide Coupling: The triazole’s methylene group is alkylated with furan-2-carbonyl chloride under Schotten-Baumann conditions .

Key Challenges:

  • Regioselectivity: Ensuring correct substitution patterns on the triazole and pyrazole rings requires precise temperature and catalyst control .

  • Solubility Issues: Fluorinated and heteroaromatic groups necessitate polar aprotic solvents (e.g., DMF, DMSO) for homogenization .

Computational Insights and Target Prediction

Molecular Docking Studies

Docking simulations using AutoDock Vina suggest affinity for:

  • Cyclooxygenase-2 (COX-2): The trifluoromethylphenyl group occupies the hydrophobic pocket, while the furan carboxamide hydrogen-bonds with Arg120 (docking score: -9.2 kcal/mol) .

  • Pseudomonas aeruginosa LasR: The thiophene and pyrazole moieties mimic natural autoinducers, disrupting quorum sensing (docking score: -8.7 kcal/mol) .

ADMET Predictions

  • Absorption: High Caco-2 permeability (LogP = 3.2) due to fluorinated groups.

  • Metabolism: Resistant to CYP3A4 oxidation (trifluoromethyl groups block metabolic hotspots) .

  • Toxicity: Low Ames test mutagenicity risk (structural alerts absent).

Biological Activity Profiling

Antibacterial and Antibiofilm Effects

In vitro assays against P. aeruginosa (ATCC 27853) demonstrate:

  • Biofilm Inhibition: 62% reduction at 50 µM, surpassing furanone controls (45%) .

  • Synergy with Ciprofloxacin: Fractional Inhibitory Concentration Index (FICI) = 0.3, indicating strong synergy.

Table 2: Comparative Antibiofilm Activity

CompoundBiofilm Inhibition (%)Virulence Factor Suppression
Target Compound62Pyocyanin (-70%), Proteases (-55%)
Furan-2-carboxamide 4b58Pyocyanin (-65%), Proteases (-50%)
Ciprofloxacin30None

Comparative Analysis with Structural Analogues

Table 3: Activity Trends in Pyrazole-Triazole Hybrids

CompoundPyrazole SubstitutionTriazole SubstitutionIC50 (MCF-7, µM)
Target Compound4-Fluorophenyl, Thiophene3-Trifluoromethylphenyl18
Analog 1Phenyl4-Methoxyphenyl45
Analog 24-Chlorophenyl3-Nitrophenyl32

Fluorine and trifluoromethyl groups enhance cytotoxicity by improving membrane permeability and target binding .

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